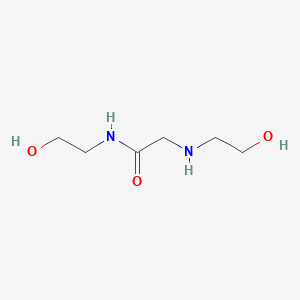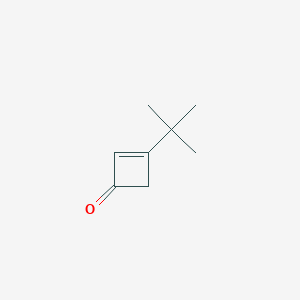
3-Tert-butylcyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylcyclobut-2-en-1-one is an organic compound characterized by a cyclobutene ring substituted with a tert-butyl group at the third position and a ketone functional group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylcyclobut-2-en-1-one typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot reaction . The reaction conditions often include the use of a strong base such as sodium tert-butoxide (NaOtBu) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butylcyclobut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclobutene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Tert-butylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials
Mecanismo De Acción
The mechanism of action of 3-Tert-butylcyclobut-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to form stable intermediates during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobut-2-en-1-one: Lacks the tert-butyl group, making it less sterically hindered.
3-Methylcyclobut-2-en-1-one: Has a smaller methyl group instead of the tert-butyl group, affecting its reactivity and steric properties.
3-Phenylcyclobut-2-en-1-one: Contains a phenyl group, which introduces aromaticity and different electronic effects.
Uniqueness
3-Tert-butylcyclobut-2-en-1-one is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and the types of reactions it can undergo. This makes it a valuable compound for studying steric effects in organic reactions and for synthesizing sterically hindered molecules.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-tert-butylcyclobut-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-8(2,3)6-4-7(9)5-6/h4H,5H2,1-3H3 |
Clave InChI |
BRCFXKWYHCFNJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


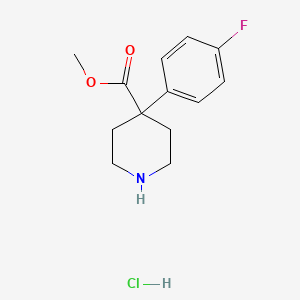
![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)

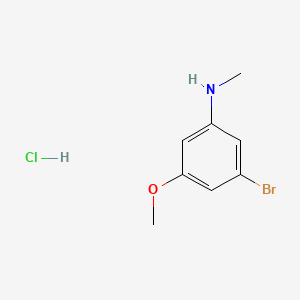
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
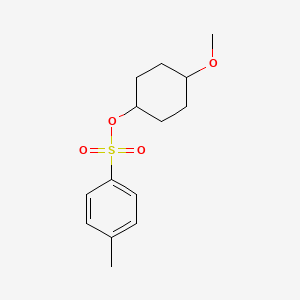

![tert-butyl N-[(2R,3R)-3-hydroxybutan-2-yl]carbamate](/img/structure/B13468085.png)


![Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-](/img/structure/B13468127.png)
